1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
Brand Name: Vulcanchem
CAS No.: 899917-94-3
VCID: VC11916382
InChI: InChI=1S/C20H16Cl2N2OS/c21-15-9-8-14(12-16(15)22)18(25)24-19(26)17(13-6-2-1-3-7-13)23-20(24)10-4-5-11-20/h1-3,6-9,12H,4-5,10-11H2
SMILES: C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Molecular Formula: C20H16Cl2N2OS
Molecular Weight: 403.3 g/mol

1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

CAS No.: 899917-94-3

Cat. No.: VC11916382

Molecular Formula: C20H16Cl2N2OS

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione - 899917-94-3

Specification

CAS No. 899917-94-3
Molecular Formula C20H16Cl2N2OS
Molecular Weight 403.3 g/mol
IUPAC Name (3,4-dichlorophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone
Standard InChI InChI=1S/C20H16Cl2N2OS/c21-15-9-8-14(12-16(15)22)18(25)24-19(26)17(13-6-2-1-3-7-13)23-20(24)10-4-5-11-20/h1-3,6-9,12H,4-5,10-11H2
Standard InChI Key FTYXMLLCAPODOS-UHFFFAOYSA-N
SMILES C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Canonical SMILES C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Introduction

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound belonging to the diazaspiro class. It features a unique spirocyclic structure, which includes two rings sharing a common nitrogen atom. This compound is notable for its dichlorobenzoyl and phenyl groups, contributing to its chemical reactivity and potential biological activity.

Synthesis

The synthesis of 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves the reaction of 3,4-dichlorobenzoyl isothiocyanate with 1,2-diphenylethylenediamine. This reaction is often facilitated by a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide or tetrahydrofuran.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-Methyl-8-phenyldiazabicyclo[3.2.1]octaneDiazabicyclo structureAntimicrobial
1-(3-Chlorophenyl)-5-methylthiazolidineThiazolidine ring with similar substituentsAntitumor
1-(2-Methylphenyl)-5-(trifluoromethyl)pyrazolePyrazole ring with diverse substituentsCNS activity

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione stands out due to its specific combination of spiro structure and thione functionality alongside the chlorinated aromatic system, which may confer unique biological properties not found in other similar compounds.

Research Findings

Research on this compound is ongoing, with a focus on its interaction studies to evaluate its safety and efficacy in medicinal applications. The unique structural features of this compound make it a subject of interest for further investigation into its potential biological activities and applications.

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